9-Benzyl-9-deazaguanine belongs to the class of nucleoside analogs and is specifically categorized under purine derivatives. Its structural modifications allow it to interact selectively with enzymes involved in nucleoside metabolism, thus influencing various biochemical pathways.
The synthesis of 9-benzyl-9-deazaguanine involves several key steps, primarily focusing on protecting functional groups and facilitating specific reactions. The general synthetic route can be summarized as follows:
The molecular structure of 9-benzyl-9-deazaguanine can be represented by its chemical formula, which is . Key features of its molecular structure include:
The three-dimensional conformation and electronic distribution can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its interactions with biological targets .
9-Benzyl-9-deazaguanine participates in several chemical reactions, primarily as an inhibitor of purine nucleoside phosphorylase. Key reactions include:
The mechanism of action for 9-benzyl-9-deazaguanine primarily revolves around its role as an inhibitor of purine nucleoside phosphorylase. This enzyme catalyzes the phosphorolysis of purine nucleosides into their corresponding bases and ribose phosphate:
The physical and chemical properties of 9-benzyl-9-deazaguanine include:
These properties are crucial for determining formulation strategies in drug development .
The scientific applications of 9-benzyl-9-deazaguanine are diverse and include:
9-Benzyl-9-deazaguanine is a synthetic purine analogue characterized by strategic modifications to the guanine scaffold. Its systematic IUPAC name is 2-amino-7-benzyl-1,7-dihydropyrrolo[3,2-d]pyrimidin-4-one, reflecting two critical structural features:
The compound is alternatively designated as 9-Bdag in biochemical contexts, though the full name is preferred for scientific precision. Its structure preserves the 2-amino-4-oxo pharmacophore essential for mimicking guanine in enzymatic binding pockets while strategically disrupting natural recognition patterns [3] [6].
Table 1: Nomenclature and Identifiers of 9-Benzyl-9-deazaguanine
Classification | Identifier |
---|---|
Systematic Name | 2-amino-7-benzyl-1,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |
CAS Registry Number | 151561-89-6 |
Common Synonyms | 9-Bdag; 9-Benzyl-9-deazaguanine |
Molecular Formula | C₁₃H₁₂N₄O |
The molecular formula C₁₃H₁₂N₄O corresponds to a molecular weight of 240.27 g/mol. Key properties include:
Table 2: Summary of Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 240.27 g/mol |
Molecular Formula | C₁₃H₁₂N₄O |
Calculated LogP | 1.17–1.45 |
Predicted pKa (Pyrimidinone) | ~7.2 |
Predicted pKa (Amino Group) | ~11.7 |
Aqueous Solubility | Low (<1 mg/mL) |
Density | 1.45 g/cm³ (Predicted) |
Spectroscopic data provide fingerprints for structural validation and purity assessment:
Table 3: Key Spectral Assignments
Spectroscopy | Key Signals |
---|---|
¹H NMR | δ 5.5–5.8 (s, 2H, CH₂-Ph); 7.2–7.4 (m, 5H, ArH); 6.0–6.5 (s, 1H, H-8); 6.8 (br s, 2H, C2-NH₂); ~10.5 (br s, 1H, N1-H) |
¹³C NMR | δ 160 (C4); 155 (C2); 135–128 (ArC); 115 (C6); 100 (C8); 45 (CH₂) |
MS (ESI+) | m/z 241.108 [M+H]⁺ |
IR | 3200 cm⁻¹ (N–H str); 1680 cm⁻¹ (C=O str); 1600 cm⁻¹ (C=C Ar) |
While no crystal structure of free 9-benzyl-9-deazaguanine is reported in the search results, insights derive from:
These studies confirm that 9-benzyl-9-deazaguanine acts as a transition-state mimic in PNP inhibition, leveraging both shape complementarity and electronic perturbation to achieve high affinity (Kᵢ in nanomolar range) [3] [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: